molecular formula C20H13IN2O2 B2677105 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide CAS No. 478247-77-7

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide

Cat. No.: B2677105
CAS No.: 478247-77-7
M. Wt: 440.24
InChI Key: AOQHJVMRNBQXED-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and as intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of benzoxazole and iodobenzamide derivatives depends on their specific structures and the biological targets they interact with . Some benzoxazole derivatives have shown antiprotozoal and antimicrobial activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve continuous flow processes and the use of solid acid catalysts to enhance yield and selectivity. These methods are designed to be scalable and environmentally friendly .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide
  • N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-bromobenzamide
  • N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its halogenated analogs. The iodine atom enhances the compound’s ability to undergo substitution reactions and participate in halogen bonding .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13IN2O2/c21-15-9-5-13(6-10-15)19(24)22-16-11-7-14(8-12-16)20-23-17-3-1-2-4-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQHJVMRNBQXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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